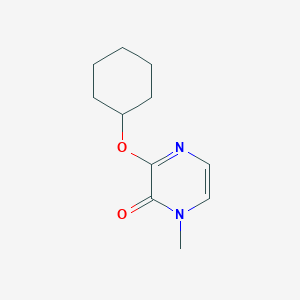

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one” is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The cyclohexyloxy group suggests the presence of a cyclohexane ring, which is a six-membered non-aromatic ring .

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For instance, the pyrazinone moiety might undergo reactions typical of lactams .Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., are typically determined experimentally. Without specific data, it’s difficult to predict these properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Flavoring

A study demonstrated the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate through the Michael addition of cyclohexanone to methyl acrylate. This compound was then hydrolyzed and reduced to yield octahydro-2H-1-benzopyran-2-one, which has been identified as a satisfactory tobacco additive. The total yield of this synthesis was reported to be 55% (Zhao Yu, 2010).

Electrophilic Aminations

Electrophilic aminations using oxaziridines have been reported to enable the synthesis of a variety of nitrogen-containing compounds, including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic and derivatives. This process has been utilized in the synthesis of compounds with potential relevance to the structure of "3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one" (Siegfried Andreae & Ernst Schmitz, 1991).

Heterocyclic Compound Synthesis

The compound has also been implicated in the synthesis of heterocyclic systems, where it serves as a reagent or intermediate in the synthesis of various heterocyclic compounds, including fused pyrimidinones and related structures. These applications underline the compound's versatility in organic synthesis and potential utility in developing pharmaceuticals and other nitrogen-containing organic molecules (R. Toplak et al., 1999).

Insights into Synthesis and Characterization

Further research has provided new insights into the synthesis and characterization of related compounds, highlighting the importance of precise synthetic routes and characterization techniques for the development of aroma compounds and potentially pharmaceutical intermediates (H. Schmarr et al., 2011).

Oxidative Glycosylation

Additionally, an oxidative glycosylation reaction mediated by hypervalent iodine has been used to synthesize a dihydropyranonucleoside as part of studies on cyclohexenyl nucleosides, highlighting a potential route for anti-HIV agent development. This illustrates the compound's relevance in the synthesis of nucleoside analogs (H. Kan-no et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclohexyloxy-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSNYDZRGRACFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![3-(4-Methoxyphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734489.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2734491.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)

![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)

![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)